7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique triazatricyclic structure and diverse functional groups. This compound is characterized by the presence of a cyclohexyl group, an imino group, and an oxolan moiety, which contribute to its distinct chemical properties and potential biological activities. Its molecular formula is C₁₈H₂₃N₅O₃, with a molecular weight of approximately 363.42 g/mol .
This compound has been synthesized and characterized in various research studies focusing on its chemical reactivity and potential applications in medicinal chemistry. Its structure has been registered in chemical databases such as PubChem and ChemDiv, providing researchers access to detailed information about its properties and synthesis .
7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide belongs to the class of triazatricyclic compounds. It is categorized as an organic compound with potential pharmaceutical applications due to its unique structural features that may interact with biological targets.
The synthesis of 7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions that require careful optimization for yield and purity.
The molecular structure of 7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide features a complex arrangement of rings and functional groups that contribute to its reactivity.
The structure can be represented using SMILES notation: CC(C1=NC(N2C3CCCCC3)=C3C=C(C(NCC4OCCC4)=O)C2=N)=CC=CN1C3=O .
7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical transformations due to its functional groups.
These reactions can lead to derivatives with altered biological activities or improved pharmacological properties.
The mechanism of action for 7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves interactions with specific molecular targets such as enzymes or receptors within biological pathways.
The compound may modulate enzyme activity or receptor binding through conformational changes induced by its binding affinity to these targets. Further studies are necessary to elucidate the exact pathways involved in its biological effects.
The physical properties of 7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include:
The chemical properties are influenced by the presence of functional groups:
The unique structural characteristics of 7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lend it potential applications in various scientific fields:
Further research is essential to fully understand the biological mechanisms and optimize its applications across different fields of study.
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.: